molecular formula C10H12ClNO B15386154 1-(2-Amino-4-(chloromethyl)phenyl)propan-2-one

1-(2-Amino-4-(chloromethyl)phenyl)propan-2-one

Cat. No.: B15386154
M. Wt: 197.66 g/mol
InChI Key: OIRANZFMKGLEPT-UHFFFAOYSA-N
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Description

1-(2-Amino-4-(chloromethyl)phenyl)propan-2-one is an aromatic ketone derivative featuring a propan-2-one (acetone) backbone substituted with a 2-amino-4-(chloromethyl)phenyl group. This compound combines a reactive chloromethyl (-CH₂Cl) group and an amino (-NH₂) group on the aromatic ring, which confer unique physicochemical and biological properties. For instance, derivatives like 1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f) exhibit a melting point of 137.3–138.5°C, suggesting that the chloromethyl substituent may enhance crystallinity .

Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

1-[2-amino-4-(chloromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H12ClNO/c1-7(13)4-9-3-2-8(6-11)5-10(9)12/h2-3,5H,4,6,12H2,1H3

InChI Key

OIRANZFMKGLEPT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)CCl)N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The table below compares 1-(2-Amino-4-(chloromethyl)phenyl)propan-2-one with structurally related compounds:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Notable Properties/Applications
1-(2-Amino-4-(chloromethyl)phenyl)propan-2-one 2-Amino, 4-chloromethylphenyl C₁₀H₁₁ClN₂O 228.66 Not reported Potential reactivity due to -NH₂ and -CH₂Cl groups
1f () 4-Chloromethylphenyl, sulfonylidene C₁₁H₁₃ClO₂S 260.73 137.3–138.5 Used in Ru(II)-catalyzed reactions
8a () 4-(Chloromethyl)thiazolyl, urea C₁₂H₁₁ClFN₃OS 362.1 ([M+H]⁺) Not reported Antibacterial/antifungal activity
compound 2-Amino-4-(trifluoromethylthio)phenyl C₁₀H₁₀F₃NOS 249.25 Not reported Higher lipophilicity due to -SCF₃
Fenfluramine precursor () 3-(Trifluoromethyl)phenyl C₁₀H₉F₃O 202.18 Not reported Intermediate in pharmaceutical synthesis
Key Observations:
  • Substituent Effects : The chloromethyl group (-CH₂Cl) in the target compound and 1f enhances electrophilicity, facilitating nucleophilic substitution reactions. In contrast, trifluoromethyl (-CF₃) or trifluoromethylthio (-SCF₃) groups (as in and compounds) increase lipophilicity and metabolic stability .

Electronic and Steric Considerations

  • Hardness (η) and Reactivity : Using Parr and Pearson’s theory (), the absolute hardness (η = ½(I - A)) of the target compound can be hypothesized to differ from analogs. For example, electron-withdrawing groups (-CF₃) increase η (hardness), making compounds less reactive, while electron-donating groups (-NH₂) decrease η, enhancing reactivity .

Q & A

Q. What are the optimal synthetic routes for 1-(2-Amino-4-(chloromethyl)phenyl)propan-2-one, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step pathways, such as:

  • Friedel-Crafts acylation to introduce the propan-2-one backbone .
  • Chloromethylation of the phenyl ring using chloromethylation agents (e.g., ClCH₂OCH₃) under acidic conditions .
  • Amino group introduction via reduction of nitro intermediates or nucleophilic substitution .

Q. Key considerations :

  • Temperature control (50–70°C) to minimize side reactions like over-chlorination .
  • Solvent selection (e.g., dichloromethane for Friedel-Crafts acylation) to stabilize intermediates .
  • Catalysts (e.g., AlCl₃) to enhance electrophilic substitution efficiency .

Q. How can researchers characterize the functional groups and structural conformation of this compound?

Methodological workflow :

Spectroscopy :

  • NMR (¹H/¹³C): Assign peaks for chloromethyl (-CH₂Cl, δ ~4.5 ppm), amino (-NH₂, δ ~5.2 ppm), and ketone (C=O, δ ~205 ppm) .
  • IR : Confirm C=O stretch (~1700 cm⁻¹) and N-H bends (~1600 cm⁻¹) .

Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ at m/z 212.6) .

X-ray Crystallography : Resolve crystal packing and bond angles using SHELX software .

Critical Tip : Use deuterated DMSO for NMR to prevent amino proton exchange broadening .

Q. What are the key reactivity trends of the chloromethyl and amino groups in this compound?

  • Chloromethyl Group :
    • Nucleophilic substitution : Reacts with amines/thiols to form derivatives (e.g., for prodrug design) .
    • Elimination risk : Base-sensitive; avoid strong bases (e.g., NaOH) to prevent dehydrochlorination .
  • Amino Group :
    • Hydrogen bonding : Participates in interactions with biomolecules (e.g., enzyme active sites) .
    • Acetylation : Protect with Boc groups during synthetic modifications .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported structural conformations?

Case Study : Discrepancies in phenyl ring torsion angles were resolved using SHELXL refinement :

  • Issue : Initial models suggested planar geometry, but crystallography revealed a 15° twist due to steric hindrance from the chloromethyl group.
  • Solution : High-resolution data (d-spacing < 0.8 Å) and TWINABS for twinning correction .

Q. What experimental strategies mitigate instability during biological interaction studies?

  • Storage : Use amber vials at -20°C to prevent photodegradation of the chloromethyl group .
  • Buffering : Maintain pH 7.4 (PBS) to avoid ketone group hydrolysis .
  • Competitive Binding Assays : Compare with analogs (e.g., bromomethyl derivatives) to quantify target specificity .

Q. Example Protocol :

Surface Plasmon Resonance (SPR) : Immobilize target proteins and measure binding kinetics (ka/kd).

MD Simulations : Validate hydrogen bonding patterns (e.g., amino group with Asp189 in thrombin) .

Q. How do substituent variations (e.g., Cl vs. Br, CH₂Cl vs. CF₃) impact biological activity?

Comparative Analysis :

DerivativeTarget Affinity (nM)LogPKey Finding
Chloromethyl (this compound)1202.1Moderate cytotoxicity
Bromomethyl 952.3Higher potency but lower solubility
Trifluoromethyl 2003.5Enhanced metabolic stability

Mechanistic Insight : Bromomethyl’s polarizability increases binding affinity, while CF₃ improves lipophilicity but reduces target engagement .

Q. What computational tools predict metabolic pathways and toxicity profiles?

  • ADMET Prediction : Use SwissADME to estimate CYP450 interactions and bioavailability .
  • Docking Software (AutoDock Vina) : Model interactions with hepatic enzymes (e.g., CYP3A4) to identify detoxification pathways .

Validation : Cross-reference with in vitro microsomal assays (e.g., human liver microsomes) .

Q. How can researchers address discrepancies in reported synthetic yields?

Root Cause Analysis :

  • Contaminants : HPLC-MS to detect byproducts (e.g., dichloromethyl derivatives) .
  • Scale Effects : Pilot studies show yields drop >10% at >10 g scale due to mixing inefficiencies .

Optimization Strategy : Use flow chemistry for improved heat/mass transfer in chloromethylation .

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